2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid is an organic compound with the molecular formula C5H6N2O3S. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the hydroxyl and carboxyl groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can yield an alcohol.
Scientific Research Applications
2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiadiazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound has a similar structure but features a triazole ring instead of a thiadiazole ring.
3-Hydroxy-2-(1,2,3-thiadiazol-4-yl)propanoic acid: This isomer has the hydroxyl group on a different carbon atom.
2-Hydroxy-3-(1,2,4-thiadiazol-5-yl)propanoic acid: This compound has the thiadiazole ring in a different position.
Uniqueness
2-Hydroxy-3-(1,2,3-thiadiazol-4-yl)propanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the thiadiazole ring also imparts distinct electronic properties that can be advantageous in various applications.
Properties
Molecular Formula |
C5H6N2O3S |
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Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-hydroxy-3-(thiadiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-4(5(9)10)1-3-2-11-7-6-3/h2,4,8H,1H2,(H,9,10) |
InChI Key |
KPNZFRBSWWGXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CC(C(=O)O)O |
Origin of Product |
United States |
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